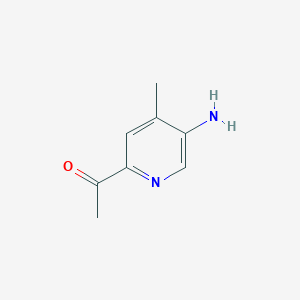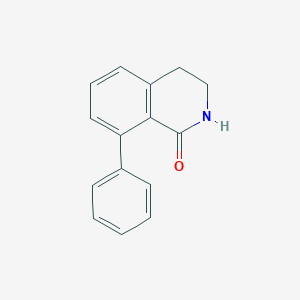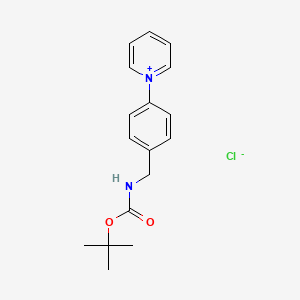
6-(Piperidin-4-yl)indoline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Piperidin-4-yl)indoline dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2 and a molecular weight of 275.22 g/mol . This compound is characterized by the presence of an indoline ring fused with a piperidine ring, making it a significant molecule in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through various cyclization reactions, often using catalysts such as nickel or palladium .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including hydrogenation, cyclization, and amination reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Piperidin-4-yl)indoline dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the indoline ring to an indole ring.
Reduction: The compound can be reduced to form various derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indoline and piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
6-(Piperidin-4-yl)indoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(Piperidin-4-yl)indoline dihydrochloride involves its interaction with various molecular targets and pathways. The indoline ring can interact with multiple receptors, leading to diverse biological activities. The piperidine moiety enhances the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole derivatives: These compounds share the indoline ring structure and exhibit similar biological activities.
Piperidine derivatives: These compounds contain the piperidine ring and are widely used in drug development.
Uniqueness
6-(Piperidin-4-yl)indoline dihydrochloride is unique due to the combination of the indoline and piperidine rings, which provides a versatile scaffold for the development of new compounds with diverse biological activities .
Propriétés
Formule moléculaire |
C13H20Cl2N2 |
|---|---|
Poids moléculaire |
275.21 g/mol |
Nom IUPAC |
6-piperidin-4-yl-2,3-dihydro-1H-indole;dihydrochloride |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-12(10-3-6-14-7-4-10)9-13-11(1)5-8-15-13;;/h1-2,9-10,14-15H,3-8H2;2*1H |
Clé InChI |
HACWPAMGVMJWBC-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=CC3=C(CCN3)C=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B13661011.png)


![Methyl (R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate](/img/structure/B13661032.png)








